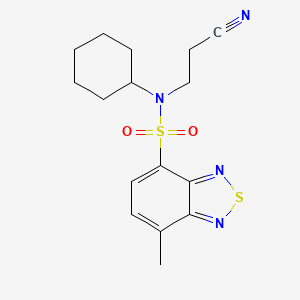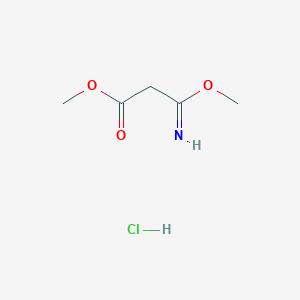![molecular formula C10H15ClN4O B11718310 1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride typically involves the reaction of 2-chloropyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process and verify the identity and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and interactions, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an antagonist or agonist in various receptor-mediated processes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to adrenergic or serotonergic receptors, altering neurotransmitter signaling and producing physiological effects.
Comparación Con Compuestos Similares
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride can be compared with other piperazine derivatives, such as:
Buspirone: An anxiolytic agent with a similar piperazine structure.
Dasatinib: An anticancer agent that also contains a piperazine moiety.
Gepirone: Another anxiolytic compound with structural similarities.
The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C10H15ClN4O |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
1-(2-piperazin-1-ylpyrimidin-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H14N4O.ClH/c1-8(15)9-6-12-10(13-7-9)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H |
Clave InChI |
RFXQVDODORPBJW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)

![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)

![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)

![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
![5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11718280.png)


